2,3-Furandione, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a phenyl group at the 5-position and two keto groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylfuran-2,3-dione can be synthesized through several methods. Another method includes the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with various reagents to form different derivatives .
Industrial Production Methods
Industrial production of 5-phenylfuran-2,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-phenylfuran-2,3-dione include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted furans, diols, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
5-Phenylfuran-2,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-phenylfuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-phenylfuran-2,3-dione include other furan derivatives such as:
- 4-Benzoyl-5-phenylfuran-2,3-dione
- 2,5-Furandicarboxylic acid
- 2-Furoic acid
Properties
CAS No. |
55991-67-8 |
---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FXAUZCQGFOUJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.